molecular formula C15H19NO2 B13984513 Tert-butyl 2-(1-methylindol-5-yl)acetate

Tert-butyl 2-(1-methylindol-5-yl)acetate

Cat. No.: B13984513
M. Wt: 245.32 g/mol
InChI Key: SKBAMMLFMHMZKH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-methylindol-5-yl)acetate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a tert-butyl ester group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-methylindol-5-yl)acetate typically involves the esterification of 2-(1-methylindol-5-yl)acetic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of eco-friendly catalysts and solvents is also considered to minimize environmental impact. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-methylindol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield the corresponding alcohol.

Scientific Research Applications

Tert-butyl 2-(1-methylindol-5-yl)acetate has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of indole derivatives in treating various diseases.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-methylindol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-acetyl-5-bromo-1H-indazol-1-yl)acetate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 2-(1-methylindol-5-yl)acetate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also adds to its distinct properties compared to other indole derivatives.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 2-(1-methylindol-5-yl)acetate

InChI

InChI=1S/C15H19NO2/c1-15(2,3)18-14(17)10-11-5-6-13-12(9-11)7-8-16(13)4/h5-9H,10H2,1-4H3

InChI Key

SKBAMMLFMHMZKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC2=C(C=C1)N(C=C2)C

Origin of Product

United States

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